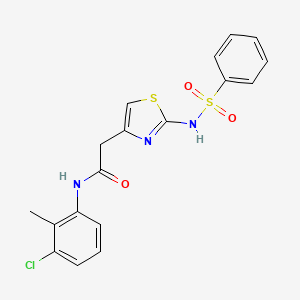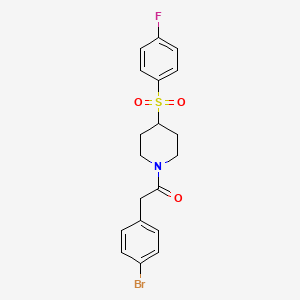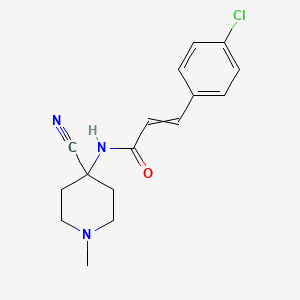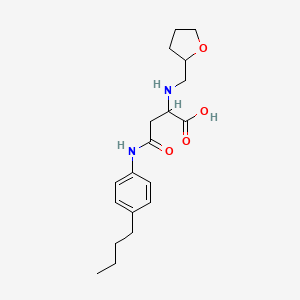
2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid is a chemical compound with the CAS Number: 2460750-56-3 . It is a powder with a molecular weight of 297.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO4S/c9-5-3-1-2-4-6(5)15(13,14)7(10)8(11)12/h1-4,7H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 297.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
In organic synthesis, 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid derivatives have been utilized for the preparation of α-fluoro- and α,α-difluoroalkanals. These compounds are produced through nucleophilic substitution of vicinal bromofluoroalkanes and subsequent Pummerer rearrangement, showcasing the reactivity and potential of these fluorinated compounds in synthetic chemistry (Suga & Schlosser, 1990).
Application in Synthesis of Biologically Active Compounds
Derivatives of 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid have found applications in the synthesis of biologically active compounds. For example, radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been employed to synthesize 3,3-difluoro-GABA, expanding the series of isomeric difluoro GABAs and highlighting the role of fluorinated compounds in medicinal chemistry (Kondratov et al., 2015).
Development of Fluorescent Probes
The compound has also contributed to the development of zinc(II) specific fluorophores, such as 2-((E)-2-Phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic acid. These fluorophores are essential for studying intracellular zinc(II) levels, offering tools for biological and medical research to understand the role of zinc in cellular processes (Coleman, May, & Lincoln, 2010).
Material Science and Fuel Cell Technology
Furthermore, sulfonated poly(arylene ether sulfone)s incorporating 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid derivatives have been explored for their potential in fuel cell applications. These materials are characterized by their proton conductivity and water uptake, crucial for the development of efficient proton exchange membranes (Kim, Robertson, & Guiver, 2008).
Antimicrobial Applications
Lastly, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, synthesized from related compounds, have been evaluated for their antimicrobial properties. This research underscores the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)sulfonyl-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO4S/c9-5-3-1-2-4-6(5)15(13,14)7(10)8(11)12/h1-4,7H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLEYWZLSYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2958796.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)


![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)


![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)
